methyl (2E)-2-(1-benzylpyrrolidin-3-ylidene)acetate
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Overview
Description
Methyl (2E)-2-(1-benzylpyrrolidin-3-ylidene)acetate is an organic compound that belongs to the class of pyrrolidines. These compounds are characterized by a five-membered nitrogen-containing ring. The specific structure of this compound includes a benzyl group attached to the pyrrolidine ring and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-2-(1-benzylpyrrolidin-3-ylidene)acetate typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and carbonyl compounds.
Introduction of the Benzyl Group: Benzylation can be performed using benzyl halides in the presence of a base.
Formation of the Ester Group: Esterification reactions involving carboxylic acids and alcohols under acidic conditions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of carbonyl-containing products.
Reduction: Reduction reactions may convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl (2E)-2-(1-benzylpyrrolidin-3-ylidene)acetate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2E)-2-(1-phenylpyrrolidin-3-ylidene)acetate
- Methyl (2E)-2-(1-benzylpyrrolidin-2-ylidene)acetate
Uniqueness
Methyl (2E)-2-(1-benzylpyrrolidin-3-ylidene)acetate is unique due to its specific structural features, such as the position of the benzyl group and the ester functional group. These features may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C14H17NO2 |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
methyl (2E)-2-(1-benzylpyrrolidin-3-ylidene)acetate |
InChI |
InChI=1S/C14H17NO2/c1-17-14(16)9-13-7-8-15(11-13)10-12-5-3-2-4-6-12/h2-6,9H,7-8,10-11H2,1H3/b13-9+ |
InChI Key |
LTSBOWBMEAOMDI-UKTHLTGXSA-N |
Isomeric SMILES |
COC(=O)/C=C/1\CCN(C1)CC2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C=C1CCN(C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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